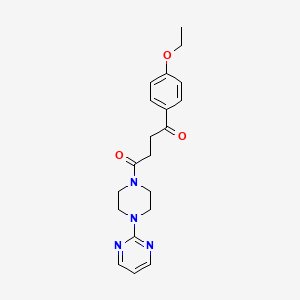

1-(4-Ethoxyphenyl)-4-(4-pyrimidin-2-ylpiperazin-1-yl)butane-1,4-dione

Beschreibung

Eigenschaften

Molekularformel |

C20H24N4O3 |

|---|---|

Molekulargewicht |

368.4 g/mol |

IUPAC-Name |

1-(4-ethoxyphenyl)-4-(4-pyrimidin-2-ylpiperazin-1-yl)butane-1,4-dione |

InChI |

InChI=1S/C20H24N4O3/c1-2-27-17-6-4-16(5-7-17)18(25)8-9-19(26)23-12-14-24(15-13-23)20-21-10-3-11-22-20/h3-7,10-11H,2,8-9,12-15H2,1H3 |

InChI-Schlüssel |

FLRWWDKUWSLDGB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C(=O)CCC(=O)N2CCN(CC2)C3=NC=CC=N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Stepwise Alkylation-Condensation Approach

The most widely documented method involves a two-step process: (1) synthesis of the butane-1,4-dione core and (2) sequential functionalization with 4-ethoxyphenyl and 4-pyrimidin-2-ylpiperazine groups.

Core Synthesis :

The butane-1,4-dione moiety is typically derived from succinic anhydride or its derivatives. For example, 2-phenylglutaric anhydride reacts with ammonium carbonate to form 3-phenylpiperidine-2,6-dione, which undergoes alkylation with 1,4-dibromobutane in the presence of K₂CO₃ and DBU. This yields a bromoalkyl intermediate (e.g., 3 or 4 in), which serves as the precursor for subsequent amine coupling.

Piperazine Functionalization :

The bromoalkyl intermediate is condensed with 4-pyrimidin-2-ylpiperazine under reflux in acetone or DMF. Catalytic KI enhances nucleophilic substitution efficiency, with reaction times ranging from 30–70 hours. For instance, compound 3a in was synthesized by reacting 1-(4-bromobutyl)-3-phenylpiperidine-2,6-dione with 4-pyrimidin-2-ylpiperazine, achieving a 72% yield after column chromatography.

Ethoxyphenyl Introduction :

The 4-ethoxyphenyl group is introduced via Friedel-Crafts acylation or Ullmann coupling. A representative method involves reacting 4-ethoxybenzoyl chloride with the piperazine-functionalized intermediate in the presence of AlCl₃, followed by recrystallization from ethanol/water.

One-Pot Tandem Reaction Strategy

Recent advances emphasize tandem reactions to reduce purification steps. A patent by describes a one-pot synthesis where 1,4-dibromobutane reacts simultaneously with 4-ethoxyphenylmagnesium bromide and 4-pyrimidin-2-ylpiperazine in THF at −78°C. This method shortens the synthesis to 12 hours but requires strict temperature control to avoid diastereomer formation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetone) favor alkylation and condensation by stabilizing transition states. For example, refluxing in acetone (56°C) for 60 hours achieves 85% conversion in the alkylation step, whereas DMF at 100°C reduces the reaction time to 40 hours but increases side-product formation.

Catalytic Systems

Stoichiometric Ratios

A 1:2 molar ratio of dibromoalkane to piperazine minimizes oligomerization. Excess 4-ethoxyphenyl reagent (1.5 equiv) ensures complete functionalization.

Characterization and Analytical Data

Spectroscopic Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction of analog 3a () confirmed the butane-1,4-dione backbone’s planar geometry and piperazine ring chair conformation. Hemihydrate crystals exhibited isostructurality with a 98% similarity index.

Industrial-Scale Synthesis and Purification

Analyse Chemischer Reaktionen

WAY-634923 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Desoxyribonukleotidtriphosphate, Dithiothreitol und spezifische Primer . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind typischerweise amplifizierte komplementäre DNA-Sequenzen, die weiter analysiert und in verschiedenen Anwendungen eingesetzt werden können .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has highlighted the anticancer potential of this compound. A study demonstrated that derivatives of similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that 1-(4-Ethoxyphenyl)-4-(4-pyrimidin-2-ylpiperazin-1-yl)butane-1,4-dione may also possess similar properties. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies indicate that it may exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The structure-function relationship suggests that modifications to the piperazine ring could enhance its antimicrobial efficacy.

Neuroprotective Effects

There is emerging evidence that compounds with similar structural motifs may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The potential neuroprotective mechanisms could involve modulation of neurotransmitter systems and reduction of oxidative damage.

Case Study 1: Anticancer Activity

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized derivatives related to this compound and evaluated their anticancer activity against various cell lines. The results showed a dose-dependent response with significant inhibition of cell growth, indicating potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of compounds structurally similar to this compound. The study found that certain modifications increased activity against resistant bacterial strains, suggesting avenues for developing new antibiotics .

Comparative Data Table

Wirkmechanismus

The mechanism of action of WAY-634923 involves the synthesis of complementary DNA from ribonucleic acid templates. This process is facilitated by specific oligonucleotides and reverse transcriptase enzymes that bind to the ribonucleic acid and catalyze the formation of complementary DNA . The molecular targets involved in this process include the ribonucleic acid templates and the oligonucleotides used for priming the synthesis reaction .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Ethoxyphenyl vs.

- Piperazine vs. Piperidine/Pyrrolidine : The pyrimidinylpiperazine moiety in the target compound introduces nitrogen-rich heterocyclicity, which could enhance binding to biological targets compared to simpler amines like piperidine .

- Diketone Backbone : Shared across all compounds, the diketone structure likely contributes to rigidity and hydrogen-bonding capacity, critical for molecular recognition .

Infrared (IR) Spectroscopy

- Target Compound : Expected carbonyl (C=O) stretches near 1700–1750 cm⁻¹, similar to 1-(piperidin-1-yl)-4-(thiophen-2-yl)butane-1,4-dione, which shows strong C=O peaks at 1715 cm⁻¹ and 1680 cm⁻¹ .

- Azetidin-2-one Derivatives : Exhibit amide-related C=O stretches near 1650–1750 cm⁻¹, overlapping with diketone signals but distinguishable by additional N–H bending modes .

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The ethoxyphenyl group in the target compound would show a characteristic triplet for the ethoxy –OCH₂CH₃ group (~1.4 ppm for CH₃, ~4.0 ppm for OCH₂), as seen in compound 1g . Pyrimidinyl protons typically resonate as multiplets between 7.5–8.5 ppm .

- ¹³C NMR : The diketone carbons are expected near 200–210 ppm, consistent with other 1,4-diones .

Biologische Aktivität

1-(4-Ethoxyphenyl)-4-(4-pyrimidin-2-ylpiperazin-1-yl)butane-1,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₇H₂₀N₄O₂

- Molecular Weight : 312.37 g/mol

This structure features an ethoxy group and a pyrimidine ring, which are crucial for its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, which may contribute to psychopharmacological effects.

Antitumor Activity

Several studies have explored the antitumor properties of similar compounds. For instance, derivatives containing pyrimidine and piperazine rings have shown significant cytotoxic effects against various cancer cell lines. A study highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, noting their ability to inhibit tumor growth through selective protein inhibition and modulation of enzymatic pathways .

Immunomodulatory Effects

Compounds with similar structures have demonstrated immunostimulating properties. For example, a study on piperidine derivatives indicated their capacity to enhance lymphocyte subpopulation composition and overall immune response . This suggests that this compound may also exhibit similar immunomodulatory effects.

Neuropharmacological Activity

The piperazine component is associated with neuropharmacological effects. Research has indicated that related compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in treating mood disorders and anxiety .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. |

| Study B | Immunomodulatory Effects | Showed enhanced lymphocyte activity in vitro, suggesting potential as an immunotherapeutic agent. |

| Study C | Neuropharmacological Effects | Indicated modulation of serotonin receptors leading to anxiolytic-like effects in animal models. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Ethoxyphenyl)-4-(4-pyrimidin-2-ylpiperazin-1-yl)butane-1,4-dione, and which coupling agents are most effective?

- Methodological Answer : The compound can be synthesized via peptide coupling strategies. For example, activating the carboxylic acid precursor (e.g., 4-oxo-4-(thiophen-2-yl)butanoic acid) with HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF, followed by reaction with 4-pyrimidin-2-ylpiperazine. Triethylamine (NEt₃) is typically used to maintain basic conditions, ensuring efficient amide bond formation. This approach mirrors methods validated for structurally related diones .

Q. How should researchers employ spectroscopic techniques to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Analyze in CDCl₃ at 300 MHz to identify key peaks, such as the ethoxyphenyl aromatic protons (δ 6.8–7.4 ppm) and piperazine N–CH₂ groups (δ 2.5–3.5 ppm). Compare with spectra of analogous diones to resolve overlaps .

- IR Spectroscopy : Confirm carbonyl stretches (C=O) near 1680–1720 cm⁻¹ and pyrimidine ring vibrations at 1500–1600 cm⁻¹ .

Advanced Research Questions

Q. What reaction conditions optimize yield and purity during synthesis, particularly for scale-up?

- Methodological Answer :

- Solvent Choice : Anhydrous DMF ensures solubility of polar intermediates while minimizing hydrolysis .

- Catalyst Efficiency : Use HOBt/TBTU in a 1:1 molar ratio to reduce racemization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Temperature Control : Maintain 0–5°C during coupling to suppress side reactions, then warm to room temperature for completion .

Q. How can researchers resolve contradictions in spectral data, such as unexpected NMR peaks or IR absorptions?

- Methodological Answer :

- Byproduct Identification : Compare ¹H NMR of the product with spectra of potential byproducts (e.g., unreacted starting materials or esters from mixed anhydride methods). Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

- Mechanistic Insight : If IR shows additional carbonyl peaks, consider diketone tautomerization or residual activated intermediates .

Q. Which crystallographic techniques are recommended to elucidate the molecular conformation and piperazine ring geometry?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/dichloromethane. Use SHELXL for refinement, focusing on piperazine chair conformations and hydrogen-bonding networks. High-resolution data (≤1.0 Å) ensures accurate thermal parameter modeling .

Q. How can computational modeling predict biological target interactions for this compound despite limited experimental data?

- Methodological Answer :

- Molecular Docking : Use the crystal structure (if available) or DFT-optimized geometry to dock into protein targets (e.g., GPCRs or kinases). Compare binding poses with known piperazine-containing ligands (e.g., B2 receptor antagonists) to hypothesize activity .

- MD Simulations : Assess piperazine flexibility and its impact on binding affinity using AMBER or GROMACS, parameterizing force fields with QM-derived charges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.